2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride
Description
Molecular Composition and International Union of Pure and Applied Chemistry Nomenclature
2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride represents a substituted glycine derivative characterized by the presence of a cyclohexylethyl substituent attached to the amino nitrogen of the glycine backbone. The compound's systematic International Union of Pure and Applied Chemistry nomenclature precisely describes its structural organization, where the cyclohexylethyl group serves as an N-substituent on the fundamental glycine framework. The molecular architecture encompasses a central amino acid core with a carboxylic acid functional group and an amino group that has been modified through the incorporation of the bulky cyclohexylethyl substituent.
The molecular formula for this compound can be derived from related structures found in the literature, where similar cyclohexylethyl-substituted glycine derivatives exhibit the general formula pattern of carbon, hydrogen, nitrogen, and oxygen atoms arranged in specific configurations. The hydrochloride salt formation involves protonation of the amino nitrogen, resulting in the formation of an ionic compound that enhances the molecule's stability and solubility properties compared to the free base form.
Structural analysis reveals that the compound contains multiple stereochemical centers, particularly at the carbon bearing the cyclohexyl substituent in the side chain. The presence of these chiral centers introduces significant complexity to the compound's three-dimensional structure and necessitates careful consideration of stereochemical configurations when analyzing its properties. The cyclohexyl ring adopts chair conformations that are energetically favorable, contributing to the overall stability of the molecular structure.
The International Union of Pure and Applied Chemistry systematic naming convention for this compound reflects its structural hierarchy, beginning with the glycine backbone and incorporating the cyclohexylethyl substitution pattern. This nomenclature system ensures unambiguous identification of the compound and facilitates clear communication within the scientific community regarding its specific structural features and properties.
Properties
IUPAC Name |
2-(1-cyclohexylethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(11-7-10(12)13)9-5-3-2-4-6-9;/h8-9,11H,2-7H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAVSMIZVNIHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Glycine Derivatives
One common approach involves alkylation of glycine derivatives with cyclohexylethylamine or related intermediates. This method typically proceeds as follows:
This method is straightforward but requires careful control of reaction conditions to prevent side reactions.
Reductive Amination and Hydrogenation
A more refined approach involves the reductive amination of cyclohexylacetic acid derivatives, as described in patent CN1221525C and related literature:
This pathway offers high purity and selectivity, with the hydrogenation step being crucial for reducing nitro groups to amino groups.
Synthesis via Cyclohexylacetic Acid Derivatives
Another method employs cyclohexylacetic acid derivatives as starting materials, which are converted into the target compound through a series of functional group transformations:
Research Findings and Patents
Patent CN8841478B and US8841478B2
These patents describe a method for synthesizing trans-4-[(alkylamino)methyl]cyclohexyl]acetic acid, which can be adapted for the target compound. The process involves:
- Using 4-oxocyclohexanecarboxylic acid ethyl ester as starting material
- Derivatization via a carbon-increasing reaction (Horner-Wittig-Emmons)
- Reductive hydrogenation to obtain trans-isomers
- Conversion into pharmacologically acceptable salts
The process emphasizes avoiding complex separation of isomers and minimizes the use of expensive catalysts.
Research on Reductive Ring Opening of Aziridine-2-carboxylates
Studies involving aziridine derivatives suggest alternative routes for amino acid derivatives, emphasizing the potential of ring-opening reactions with reductants like samarium diiodide, which could be adapted for cyclohexyl derivatives.
Data Table Summarizing Preparation Methods
Notes and Considerations
- Reaction Conditions: Mild conditions (room temperature, atmospheric pressure) are preferred to prevent side reactions such as lactam formation.
- Purity: Hydrogenation steps are crucial for obtaining high-purity products, especially when reducing nitro groups.
- Salt Formation: Acidic treatment with hydrochloric acid is standard for converting amino acids to hydrochloride salts, enhancing stability and solubility.
- Safety: Use of hazardous reagents (e.g., hydrogen gas, halogenated compounds) necessitates appropriate safety protocols.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylethylamine derivatives.
Substitution: Formation of N-substituted acetic acid derivatives.
Scientific Research Applications
2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride and its analogs:
Functional Group Impact on Properties
- Carboxylic Acid vs. Amide/Ester : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility due to ionization, whereas amides () and esters () are more lipophilic, favoring membrane permeability .
- Cyclohexyl vs. Cyclopropane/Bicyclo : The cyclohexyl group in the target compound provides moderate rigidity and lipophilicity, while cyclopropane () and bicyclo[1.1.1]pentane () introduce strain and compactness, mimicking aromatic systems .
- Aromatic vs. Aliphatic Substituents : The phenyl group in enhances binding to aromatic receptors, whereas aliphatic chains (e.g., butan-2-yl in ) prioritize hydrophobic interactions .
Biological Activity
2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride, also known as a cyclohexyl derivative of amino acids, has garnered attention due to its potential biological activities. This compound is structurally related to various amino acids and exhibits properties that may influence physiological processes. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- CAS Number: 1803600-49-8
- Molecular Formula: CHClNO
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes.
Target Interactions
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation .
- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antihypertensive Effects
Research indicates that derivatives of amino acids like this compound can effectively lower blood pressure by inhibiting ACE. Studies have demonstrated that these compounds can be administered at low dosages (e.g., 2.5 mg per day), showing significant antihypertensive effects in animal models .
Neuroprotective Properties
Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter levels or reduction of oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases.
Case Studies
Toxicology and Side Effects
While the compound exhibits promising biological activities, toxicity studies are essential to evaluate its safety profile. Initial findings suggest minimal toxicity at therapeutic doses; however, high doses may lead to adverse effects such as gastrointestinal disturbances or central nervous system effects.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride?
Answer: The synthesis typically involves reductive amination between cyclohexylethylamine and glyoxylic acid derivatives under acidic conditions. Key steps include:
- Step 1: Condensation of 1-cyclohexylethylamine with a protected glyoxylic acid derivative (e.g., ethyl glyoxylate) in anhydrous ethanol .
- Step 2: Acidic hydrolysis (e.g., HCl) to deprotect the carboxylate group and form the hydrochloride salt.
- Step 3: Purification via recrystallization using ethanol/water mixtures, monitored by NMR for structural confirmation (see Figure S3 in for analogous NMR analysis of related compounds) .
Q. How can researchers characterize the purity and structure of this compound?
Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): and NMR in DMSO- or DO to confirm amine and carboxylate proton environments (refer to Figure 3.23 in for spectral interpretation guidelines) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (expected ~260–300 g/mol based on analogs in ).
- Elemental Analysis: Validate C, H, N, and Cl content (±0.3% deviation).
Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?
Answer:
- Solubility: Highly soluble in polar solvents (water, DMSO, methanol) due to the hydrochloride salt and hydrophilic carboxylate group. Limited solubility in non-polar solvents (e.g., hexane) .
- Stability: Store at 2–8°C in airtight containers under inert gas (N) to prevent hygroscopic degradation. Avoid prolonged exposure to light or heat (>40°C) .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity () and stoichiometry for target proteins.
- Molecular Docking: Use software like AutoDock Vina to model interactions, leveraging the cyclohexyl group’s hydrophobic pockets (analogous to PROTAC linker design in ) .
- Fluorescence Quenching: Monitor conformational changes in proteins using tryptophan fluorescence upon ligand binding.
Q. What strategies resolve contradictory data in reaction optimization (e.g., unexpected byproducts)?
Answer:
- Mechanistic Analysis: Use LC-MS or NMR to identify intermediates/byproducts (e.g., over-alkylation or oxidation products).
- DoE (Design of Experiments): Systematically vary pH, temperature, and solvent to isolate optimal conditions. For example, acidic conditions may suppress amine oxidation ( highlights similar challenges in reductive amination) .
- Kinetic Studies: Track reaction progress via in situ IR spectroscopy to detect transient intermediates.
Q. How can computational modeling predict the compound’s physicochemical properties?
Answer:
- DFT Calculations: Predict pKa (amine and carboxylate groups) using Gaussian or ORCA software.
- LogP Estimation: Use tools like ChemAxon or MarvinSuite to assess hydrophobicity, critical for pharmacokinetic studies .
- Solvent-Accessible Surface Area (SASA): Model interactions with lipid bilayers or protein surfaces via MD simulations (GROMACS/NAMD).
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Resolution: Use chiral HPLC (e.g., CHIRALPAK® columns) or diastereomeric salt crystallization (e.g., tartaric acid derivatives) .
- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective reductive amination .
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) to detect racemization during scale-up.
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
Answer:
- Cross-Validation: Compare experimental NMR/MS data with computational predictions (e.g., ACD/Labs NMR Predictor).
- Isotopic Labeling: Use deuterated analogs (e.g., cyclohexyl-d) to confirm peak assignments (see for deuterated NMR analysis) .
- Collaborative Reproducibility: Share raw data with independent labs for validation (follow ICH Q2(R1) guidelines in ) .
Safety and Regulatory Compliance
Q. What safety protocols are critical for handling this compound?
Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions .
- Spill Management: Neutralize acid spills with sodium bicarbonate; collect residues in hazardous waste containers (per OSHA/ECHA standards in ) .
- Ecotoxicity Testing: Follow OECD 201/202 guidelines for aquatic toxicity assessment if releasing into wastewater .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
